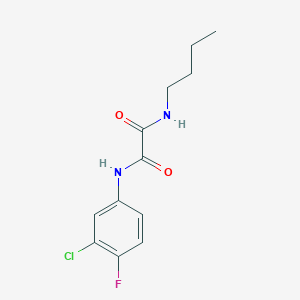

N-butyl-N'-(3-chloro-4-fluorophenyl)oxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-butyl-N'-(3-chloro-4-fluorophenyl)oxamide, also known as BFO, is a compound that has been extensively studied for its potential use in scientific research. BFO is a small molecule that is structurally similar to other compounds that have been used in the development of drugs for a variety of diseases. In

科学的研究の応用

Fluorescent Chemosensors

N-butyl-N'-(3-chloro-4-fluorophenyl)oxamide derivatives have been explored as components in the development of fluorescent chemosensors. A notable study by Xu, Qian, and Cui (2005) developed a new fluorescent probe that senses Cu(II) ions exclusively among heavy and transition metal ions. This sensing mechanism, based on colorimetric and ratiometric fluorescent changes, is attributed to the deprotonation of secondary amines, highlighting the compound's utility in environmental monitoring and bioimaging applications (Zhaochao Xu, X. Qian, & Jingnan Cui, 2005).

Anticancer Research

In anticancer research, N-butyl-N'-(3-chloro-4-fluorophenyl)oxamide analogs have been investigated for their potential as kinase inhibitors. Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds demonstrated significant in vivo efficacy against Met-dependent human gastric carcinoma models, suggesting a promising avenue for cancer therapy (Gretchen M. Schroeder et al., 2009).

Material Science

The compound's derivatives have also found applications in material science. Hsiao, Yang, and Chen (2000) synthesized polyamides with flexible main-chain ether linkages derived from related chemical structures, exhibiting remarkable thermal stability and solubility. This research underscores the potential of N-butyl-N'-(3-chloro-4-fluorophenyl)oxamide derivatives in creating new polymeric materials with high performance for industrial applications (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Hydrolysis Studies

An interesting study on the hydrolysis of ionic liquids, which are chemically related to N-butyl-N'-(3-chloro-4-fluorophenyl)oxamide, was conducted by Swatloski, Holbrey, and Rogers (2003). They identified the hydrolysis product of 1-butyl-3-methylimidazolium hexafluorophosphate, emphasizing the importance of considering the stability and potential hazards of ionic liquids in green chemistry applications (R. P. Swatloski, J. Holbrey, & R. Rogers, 2003).

作用機序

Mode of Action

The exact mode of action of N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide is currently unknown. It’s worth noting that many similar compounds interact with their targets through a process known as suzuki–miyaura coupling . This process involves the formation of carbon-carbon bonds and is widely used in organic chemistry .

Biochemical Pathways

It’s plausible that the compound could influence pathways involving the suzuki–miyaura coupling , given its potential mode of action.

特性

IUPAC Name |

N-butyl-N'-(3-chloro-4-fluorophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFN2O2/c1-2-3-6-15-11(17)12(18)16-8-4-5-10(14)9(13)7-8/h4-5,7H,2-3,6H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDPZKVOTDCHGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methyl]phenyl acetate](/img/structure/B2606164.png)

![2-[(3-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2606166.png)

![3-(3-chloro-4-fluorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![7-(4-Chlorophenoxy)-2-[(dimethylamino)methylene]-3-phenyl-1-indanone](/img/structure/B2606171.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2606173.png)

![1-(6-Methyl-5-oxa-8-azaspiro[3.5]nonan-8-yl)prop-2-en-1-one](/img/structure/B2606175.png)

![methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate](/img/structure/B2606181.png)